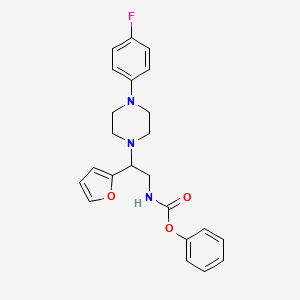

Phenyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

Description

Phenyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a synthetic compound featuring a carbamate group linked to a piperazine-furan-ethyl backbone. Its structure combines a 4-fluorophenyl-substituted piperazine ring, a furan heterocycle, and a phenyl carbamate moiety.

Properties

IUPAC Name |

phenyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c24-18-8-10-19(11-9-18)26-12-14-27(15-13-26)21(22-7-4-16-29-22)17-25-23(28)30-20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWPAVGWCIJWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)OC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring substituted with a fluorophenyl group and a furan moiety. The synthesis typically involves multiple steps:

- Formation of the Piperazine Derivative : Reaction of 4-fluoroaniline with ethylene glycol yields 4-(4-fluorophenyl)piperazine.

- Coupling with Furan Derivative : The piperazine derivative is coupled with a furan-2-yl derivative under controlled conditions.

- Carbamoylation : The final product is obtained by reacting the intermediate with methyl chloroformate to form the carbamate structure.

The primary mechanism of action of this compound involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmission pathways, influencing mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- Neurotransmitter Modulation : The compound shows potential as a therapeutic agent for neurological disorders by affecting serotonin and dopamine systems.

- Cholinesterase Inhibition : Studies suggest that derivatives containing piperazine exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cholinesterase enzymes at low concentrations, indicating its potential use in treating cognitive disorders. For instance, one study reported that derivatives exhibited higher selectivity toward BChE compared to AChE, suggesting a promising therapeutic profile for Alzheimer's disease .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperazine and furan moieties significantly influence biological activity. For example, compounds with bulky substituents showed enhanced binding affinity to enzyme active sites, leading to improved inhibitory effects on cholinesterases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Structure | Inhibitory effects on nucleoside transporters |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Structure | Anticancer properties |

Comparison with Similar Compounds

Key Compounds :

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6) Structure: Replaces the phenyl carbamate with a 4-methoxybenzamide group.

N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide (CAS: 946243-49-8) Structure: Features a butanamide terminus and a dimethylaminophenyl substituent. Molecular Formula: C24H33FN4O (MW: 412.5) Key Differences: The dimethylamino group introduces basicity, which could influence solubility and blood-brain barrier penetration .

7-(2-(4-(4-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (29) Structure: Incorporates a pyrazolo-triazolo-pyrimidine core and extended polyethylene glycol-like chains.

Carbamate Derivatives with Pharmacological Relevance

Key Compounds :

Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) Use: Insect growth regulator. Comparison: While structurally simpler (lacking piperazine and fluorophenyl groups), fenoxycarb highlights carbamates’ role in disrupting enzymatic pathways. The target compound’s carbamate may similarly interact with esterases or proteases .

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Structure: Chlorophenyl carbamates with variable alkyl chains. Research Findings: Demonstrated moderate lipophilicity (log k = 1.8–3.2 via HPLC) and antifungal activity. The target compound’s fluorophenyl and furan groups may reduce log k compared to chlorinated analogues, affecting membrane permeability .

Q & A

Basic: What synthetic methodologies are recommended for preparing Phenyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate?

Answer:

A multi-step synthesis is typically employed:

Piperazine Intermediate Formation : React 4-fluorophenylpiperazine with a furan-containing alkyl halide (e.g., 2-(furan-2-yl)ethyl bromide) under basic conditions (K₂CO₃/ethanol, reflux) to install the furan-ethyl substituent .

Carbamate Introduction : Treat the intermediate with phenyl chloroformate in dichloromethane (DCM) at 0–5°C, followed by neutralization to form the carbamate group .

Purification : Use silica gel column chromatography with EtOAc/petroleum ether gradients (1:1) to isolate the product. Yields can be improved by optimizing stoichiometry and reaction time .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for furan protons at δ 6.2–7.4 ppm and piperazine signals at δ 2.5–3.5 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (e.g., similar piperazine derivatives in ) .

Advanced: What strategies mitigate low yields in multi-step syntheses involving piperazine intermediates?

Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, refluxing in ethanol with K₂CO₃ improves nucleophilic substitution efficiency .

- Intermediate Stabilization : Protect reactive groups (e.g., Boc-protected piperazine) to prevent side reactions during alkylation .

- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce degradation in sensitive steps (e.g., carbamate formation) .

Advanced: How should conflicting bioactivity data between in vitro and cell-based assays be addressed?

Answer:

- Assay Validation : Cross-check using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for receptor affinity) .

- Solubility Adjustments : Use DMSO/cosolvent systems (≤0.1% v/v) to prevent aggregation artifacts. Confirm solubility via dynamic light scattering .

- Metabolic Stability Testing : Evaluate compound stability in serum or liver microsomes to rule out rapid degradation in cell models .

Advanced: What computational approaches predict CNS target binding for this compound?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin/dopamine receptors (e.g., 5-HT₁A or D₂R). Reference structural analogs in and for validation .

- MD Simulations : Run 100-ns simulations to assess binding stability in lipid bilayers, accounting for the fluorophenyl group’s hydrophobic interactions .

- QSAR Modeling : Train models on piperazine derivatives with known Ki values to predict affinity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent oxidation/hydrolysis of the carbamate group .

- Monitor degradation via periodic HPLC analysis (e.g., new peaks at 254 nm indicate hydrolysis) .

Advanced: How can crystallographic data resolve discrepancies in proposed stereochemistry?

Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., EtOAc/hexane). Compare unit cell parameters with deposited data (e.g., CCDC entries in ) .

- Electron Density Maps : Refine using SHELXL to confirm bond angles and torsional conformations, particularly around the piperazine-furan junction .

Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.